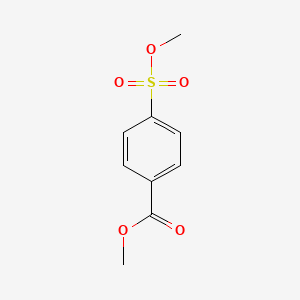![molecular formula C16H15NO4 B2622842 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid CAS No. 839689-11-1](/img/structure/B2622842.png)
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid, also known as PAMBA, is an organic compound with a chemical formula of C16H15NO4. It is a derivative of aminomethylbenzoic acid, which is an antifibrinolytic . It is also an antihemorrhagic agent used for the treatment of internal hemorrhage .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with a phenoxyacetylaminomethyl group attached to the benzene ring . The molecular weight of the compound is 285.299.Wirkmechanismus
The mechanism of action of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a role in inflammation and pain. By inhibiting the activity of COX enzymes, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application. In medicine, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have potential neuroprotective effects in the treatment of Alzheimer's disease. In agriculture, it has been shown to have herbicidal effects by inhibiting the growth of weeds. It has also been shown to have growth-regulating effects in plants.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid in lab experiments include its potential applications in various fields of scientific research. It is also relatively easy to synthesize and has a high degree of purity. However, there are also some limitations to its use. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid. In medicine, further studies are needed to determine its potential use in the treatment of Alzheimer's disease and cancer. In agriculture, further studies are needed to determine its potential use as a growth regulator in plants. In material science, further studies are needed to determine its potential use as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid involves a series of chemical reactions. The first step involves the reaction of 4-aminobenzoic acid with phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N-hydroxysuccinimide (NHS). This reaction results in the formation of N-(4-carboxyphenyl)-2-phenoxyacetic acid. The second step involves the reaction of N-(4-carboxyphenyl)-2-phenoxyacetic acid with glycine in the presence of a coupling agent and a catalyst. This reaction results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid has potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and cancer. In agriculture, it has been studied for its herbicidal properties. It has also been investigated for its potential use as a growth regulator in plants. In material science, it has been studied for its potential use as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
4-[[(2-phenoxyacetyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(11-21-14-4-2-1-3-5-14)17-10-12-6-8-13(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHLGSVRPQDEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane](/img/structure/B2622764.png)

![Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2622767.png)





![(E)-4-(Dimethylamino)-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2622775.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2622781.png)
